molecular formula C14H10N2O B11779619 2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde

2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde

Cat. No.: B11779619
M. Wt: 222.24 g/mol
InChI Key: IBWLDHXKHSIPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde ( 1975-89-9) is a key benzimidazole-based chemical building block with a molecular formula of C14H10N2O and a molecular weight of 222.24 g/mol . This compound is of significant interest in medicinal chemistry and organic synthesis, particularly for constructing novel heterocyclic molecules with potential biological activity. Recent research has demonstrated its application as a crucial precursor in the synthesis of a series of new hydrazine derivatives, which were designed and evaluated for their antimicrobial properties . These synthesized compounds showed promising activity against various bacterial strains, including E. coli , P. aeruginosa , B. subtilis , and S. aureus , as well as antifungal activity . The benzimidazole core is a privileged scaffold in drug discovery, known for its wide range of pharmacological applications, which includes antiviral, anticancer, and anti-inflammatory agents . The aldehyde functional group on the molecule provides a versatile handle for further chemical transformations, such as condensation reactions, facilitating its use in the development of more complex target structures for biological screening . Please handle with care; this compound has associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store the product sealed in a dry environment at 2-8°C . This chemical is intended for research and further manufacturing applications only, and is not for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-9-10-5-1-2-6-11(10)14-15-12-7-3-4-8-13(12)16-14/h1-9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWLDHXKHSIPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches to the 2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde Core

The most straightforward and widely utilized method for the synthesis of the this compound core involves the condensation reaction between o-phenylenediamines and aldehydes. This approach can be broadly categorized into traditional, non-catalytic methods and more contemporary, catalytically-driven processes.

Condensation Reactions with o-Phenylenediamines and Aldehydes

The fundamental reaction for the formation of the benzimidazole (B57391) ring is the condensation of an o-phenylenediamine (B120857) with a carbonyl-containing compound, in this case, an aldehyde. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the final benzimidazole product.

Traditional methods for the synthesis of benzimidazoles often involve the direct condensation of o-phenylenediamine with an aldehyde under thermal conditions, sometimes in the presence of a high-boiling solvent or under solvent-free conditions. semanticscholar.org These protocols, while straightforward, may require harsh reaction conditions, such as high temperatures and long reaction times, and can sometimes result in lower yields and the formation of byproducts. nih.gov For instance, the reaction can be carried out by heating the reactants in a suitable solvent, which facilitates the removal of the water molecule formed during the condensation. While specific examples detailing the uncatalyzed thermal synthesis of this compound are not extensively reported in readily available literature, the general principle of heating o-phenylenediamine with a substituted benzaldehyde (B42025) is a well-established, albeit sometimes inefficient, method. semanticscholar.org

To overcome the limitations of traditional methods, a variety of catalytic systems have been developed to promote the synthesis of benzimidazole derivatives under milder conditions and with improved efficiency. These catalysts facilitate the key steps of the reaction, leading to higher yields, shorter reaction times, and often, greater product purity.

Transition metal catalysts have been extensively explored for the synthesis of benzimidazoles. Copper(II) and Cobalt(II) complexes, in particular, have shown significant catalytic activity.

Cobalt(II)-Catalyzed Synthesis: Cobalt(II) chloride hexahydrate has been reported as an effective catalyst for the synthesis of 2-aryl benzimidazoles from o-phenylenediamine and various aromatic aldehydes. This method is described as cost-effective, clean, and high-yielding. researchgate.net The general procedure involves the reaction of o-phenylenediamine with an aldehyde in the presence of a catalytic amount of cobalt(II) chloride hexahydrate. researchgate.net

Table 1: Cobalt(II) Chloride Catalyzed Synthesis of 2-Aryl Benzimidazoles

EntryAldehydeProductYield (%)
1Benzaldehyde2-Phenyl-1H-benzo[d]imidazoleHigh
2Substituted BenzaldehydesCorresponding 2-Aryl-1H-benzo[d]imidazolesHigh

Note: This table represents a general outcome of the cobalt(II) catalyzed synthesis of 2-aryl benzimidazoles as specific data for this compound was not available.

In recent years, the use of nanoparticles as heterogeneous catalysts has gained significant attention due to their high surface area-to-volume ratio and unique catalytic properties. Zinc oxide (ZnO) nanoparticles have emerged as a highly efficient and reusable catalyst for the synthesis of benzimidazole derivatives. mdpi.com

The synthesis of 2-substituted 1H-benzimidazoles can be achieved by reacting o-phenylenediamine with various benzaldehyde derivatives in the presence of a catalytic amount of ZnO nanoparticles in a solvent such as absolute ethanol (B145695) at a moderate temperature. mdpi.com This nano-catalyzed method has been shown to provide higher yields in shorter reaction times compared to traditional approaches. mdpi.com The proposed mechanism involves the activation of the aldehyde by the ZnO nanoparticles, followed by nucleophilic attack of the o-phenylenediamine, intramolecular cyclization, and subsequent deprotonation to yield the final product. mdpi.com

Table 2: ZnO Nanoparticle Catalyzed Synthesis of 2-Substituted Benzimidazoles

EntryAldehydeCatalystSolventTemperature (°C)TimeYield (%)Ref.
1SalicylaldehydeZnO (0.02 mol%)Ethanol702 h92 mdpi.com
2Substituted Aromatic AldehydesZnO (0.02 mol%)Ethanol7015 min - 2 h- mdpi.com

Note: The table showcases the optimization of ZnO nanoparticle-catalyzed synthesis of a related compound, 2-(1H-benzo[d]imidazol-2-yl)phenol, demonstrating the potential of this method.

Brønsted acids are effective catalysts for the cyclocondensation reaction by protonating the carbonyl group of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the o-phenylenediamine. p-Toluenesulfonic acid (p-TSA) is a commonly used, inexpensive, and efficient Brønsted acid catalyst for this transformation. scialert.net The reaction can be carried out under solvent-free conditions at elevated temperatures, leading to high yields of the desired 2,3-dihydro-1H-1,5-benzodiazepines from o-phenylenediamine and ketones, a reaction mechanistically similar to benzimidazole formation. scialert.net Although specific data for the synthesis of this compound using Brønsted acid catalysis is not detailed in the provided search results, the general applicability of this method to the condensation of o-phenylenediamines with carbonyl compounds is well-established. arkat-usa.org

Catalytic Approaches in Condensation Reactions

Cascade and One-Pot Synthetic Strategies

One-pot and cascade reactions represent an efficient and atom-economical approach to synthesizing 2-aryl benzimidazoles. These strategies combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and thereby reducing solvent waste and saving time. A common one-pot method involves the direct condensation of o-phenylenediamine with an aryl aldehyde.

Various catalytic systems have been developed to facilitate this one-pot synthesis. For instance, a simple and efficient procedure utilizes an H₂O₂/HCl system in acetonitrile (B52724) at room temperature, offering short reaction times and excellent yields. Another approach employs lanthanum chloride as a catalyst in acetonitrile, also at room temperature, which is effective for a wide range of aldehydes. umich.edu Furthermore, catalyst-free methods have been successfully developed; one such method involves reacting o-phenylenediamine and an aryl aldehyde in acetonitrile at room temperature, providing good yields through a simple and convenient procedure. mdpi.com A Cu(II)-catalyzed cascade reaction has also been reported for constructing related hydroxylated benzimidazoles from N-phenyl-o-phenylenediamine and benzaldehydes in a one-pot process. researchgate.net

Table 1: Comparison of One-Pot Synthetic Methods for 2-Aryl Benzimidazoles
Catalyst/SystemSolventTemperatureKey Advantages
H₂O₂/HClAcetonitrileRoom TemperatureShort reaction time, excellent yields
Lanthanum Chloride (10 mol%)AcetonitrileRoom TemperatureMild conditions, good to high yields umich.edu
Catalyst-FreeAcetonitrileRoom TemperatureSimple, economical, good yields mdpi.comtandfonline.com
Cu(OAc)₂DMSOHeatingCascade reaction for complex derivatives researchgate.net

Modern and Green Chemistry Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes. These methods aim to reduce or eliminate the use of hazardous solvents and reagents, and to decrease energy consumption.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields. In the synthesis of benzimidazole derivatives, microwave-assisted methods have been shown to be highly effective. For example, the reaction of o-phenylenediamine with aryl carboxylic acids using zeolite as a catalyst can be efficiently carried out under microwave irradiation. dergipark.org.tr Another approach involves a one-pot, three-component reaction of a phenylazide, propargyloxybenzaldehyde, and a 1,2-diaminobenzene under microwave irradiation, which proceeds rapidly to give the desired benzimidazole product in high yield. nih.gov These methods offer a green alternative to conventional heating, providing a rapid and efficient pathway to the target compounds. mdpi.com

The use of ultrasound in chemical reactions, known as sonochemistry, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. The synthesis of 2-aryl benzimidazoles has been successfully achieved using ultrasound irradiation. One eco-friendly approach involves the reaction of o-phenylenediamine and an aromatic aldehyde in an ethanol/water mixture at 50°C, mediated by silica (B1680970) gel-supported trichloroacetic acid under sonication. researchgate.net Another method employs MnO₂ nanoparticles as an oxidant in an ethanol-water solvent under ultrasound, resulting in high yields and short reaction times. mdpi.com These ultrasonication-enhanced methods provide a greener and more efficient alternative to traditional synthetic protocols.

Conducting organic reactions in water or under solvent-free conditions is highly desirable from a green chemistry perspective. The synthesis of 2-aryl benzimidazoles has been successfully demonstrated in water without the need for any catalyst. tandfonline.com By simply heating a mixture of o-phenylenediamine and an aldehyde in water at 100°C, the desired products can be obtained in excellent yields. tandfonline.com This "on water" synthesis is advantageous due to its simplicity, easy product isolation, and the avoidance of hazardous organic solvents. tandfonline.comtandfonline.com

Solvent-free approaches have also been developed. One such method involves the condensation of o-phenylenediamine with aldehydes by grinding the reactants together and heating them to 140°C, resulting in moderate to high yields. umich.eduresearchgate.net These solvent-free conditions offer unsurpassed atom economy and a significant reduction in waste. umich.edu

Table 2: Green Synthesis Approaches for 2-Aryl Benzimidazoles
TechniqueCatalyst/MediumConditionsYieldReference
MicrowaveZeoliteSolvent-freeGood dergipark.org.tr
MicrowaveCu(I)THF/H₂OExcellent (95%) nih.gov
UltrasonicationSilica-supported trichloroacetic acidEthanol/Water, 50°CExcellent researchgate.net
UltrasonicationMnO₂ nanoparticlesEthanol/WaterHigh mdpi.com
Aqueous MediumCatalyst-free100°CExcellent (85-98%) tandfonline.com
Solvent-FreeNone (neat)Grinding, 140°CModerate to High (55-92%) umich.edu

Reaction Mechanism Elucidation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing new synthetic routes. The formation of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes generally proceeds through a well-accepted pathway involving the formation of a Schiff base intermediate.

The reaction is often initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base. The subsequent step involves an intramolecular cyclization, where the second amino group attacks the imine carbon. Finally, an oxidative aromatization step leads to the formation of the stable benzimidazole ring.

In catalyzed reactions, the catalyst plays a key role in activating the reactants. For instance, in acid-catalyzed reactions, the acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the initial nucleophilic attack by the diamine. In metal-catalyzed reactions, such as those using copper or zinc, the metal center can coordinate to the aldehyde, similarly enhancing its electrophilicity. rsc.orgnih.gov A proposed mechanism with a ZnO nanoparticle catalyst suggests that the catalyst activates the aldehyde, and the coordination of nitrogen to the nanoparticle facilitates the intramolecular cyclization. nih.gov The catalytic cycle is completed by the release of the benzimidazole product and regeneration of the catalyst.

Intramolecular Cyclization and Condensation Pathways

The synthesis of 2-substituted benzimidazoles, the foundational structure of the target compound, typically involves the condensation of an o-phenylenediamine with an aldehyde. This process is not a simple one-step reaction but proceeds through a sequence of condensation and intramolecular cyclization.

The generally accepted mechanism involves the initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base intermediate (an imine). The second amino group then performs an intramolecular nucleophilic attack on the imine carbon. This cyclization step forms a dihydrobenzimidazole intermediate. The final step to achieve the stable, aromatic benzimidazole ring is an oxidation reaction, which can occur through various means. This entire sequence represents a condensation-intramolecular cyclization-oxidation pathway that is fundamental to the formation of a vast array of 2-substituted benzimidazoles. nih.gov

Role of Oxidants (e.g., Air, Peroxides) in Reaction Progress

The final step in the synthesis of the benzimidazole ring from an o-phenylenediamine and an aldehyde is the aromatization of the dihydrobenzimidazole intermediate. This is an oxidative process, and the choice of oxidant can significantly influence the reaction's efficiency and conditions. A variety of oxidizing agents have been reported for this transformation. nih.gov

In many preparations, atmospheric oxygen (air) can serve as a mild and readily available oxidant, particularly when the reaction is heated in an open vessel. nih.gov For more controlled or rapid oxidation, chemical oxidants are employed. These can range from common laboratory reagents to more specialized catalysts. Examples documented in the literature include copper(II) acetate, mercuric oxide, lead tetra-acetate, iodine, and sodium metabisulfite (B1197395) (Na₂S₂O₅). nih.gov For instance, the synthesis of novel bis-benzimidazoles has been successfully carried out using sodium metabisulfite as the oxidizing agent in an ethanol-water solvent system. nih.gov In some catalytic systems, hydrogen peroxide (H₂O₂) is used as the oxidant, such as in the ruthenium-catalyzed oxidation of a 1-(1H-benzo[d]imidazol-2-yl)ethanol to its corresponding ketone, demonstrating the utility of peroxides in oxidizing side chains attached to the benzimidazole core. researchgate.net

Strategic Derivatization and Analogues Synthesis

The aldehyde functional group in this compound serves as a versatile handle for a multitude of chemical modifications, allowing for the strategic synthesis of a wide array of derivatives and analogues.

Introduction of Diverse Heterocyclic Moieties

The core benzimidazole structure can be elaborated by incorporating other heterocyclic systems, leading to hybrid molecules. This is often achieved through multi-step synthetic sequences. For example, 2-aminobenzimidazole (B67599) can be used as a starting material to build more complex structures. By reacting it with 2-chloroacetyl chloride, an N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide intermediate is formed. This intermediate can then undergo nucleophilic substitution with various aryl-substituted piperazines to yield a series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides. elsevierpure.com Similarly, other nitrogen-containing heterocycles like imidazole (B134444) can be introduced. A series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives has been synthesized, demonstrating the integration of an imidazole moiety onto the benzimidazole scaffold via a thioether linkage. researchgate.net

Formation of Schiff Bases and Hydrazone Derivatives

The aldehyde group is highly reactive towards primary amines and hydrazines, making the formation of Schiff bases (imines) and hydrazones a straightforward and efficient method for derivatization. nih.govnih.gov This reaction typically involves the condensation of the aldehyde with an appropriate amine or hydrazine, often under mild acidic catalysis in an alcoholic solvent. mdpi.commedcraveonline.com

A variety of acyl hydrazone derivatives have been synthesized by first preparing an acetohydrazide derivative of benzimidazole, which is then condensed with a range of substituted aromatic aldehydes. medcraveonline.comresearchgate.net This modular approach allows for the creation of a library of compounds with diverse substituents. For example, 2-(2-(tetradecylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide has been reacted with aldehydes such as 9-anthraldehyde, 3-bromobenzaldehyde, 3-hydroxybenzaldehyde, and 4-chlorobenzaldehyde (B46862) to produce the corresponding hydrazone derivatives. researchgate.net

Table 1: Examples of Synthesized Hydrazone Derivatives of Benzimidazole

Aldehyde ReactantResulting Hydrazone DerivativeReference
9-anthraldehydeN'-(anthracen-9-ylmethylene)-2-(2-(tetradecylthio)-1H-benzo[d]imidazol-1-yl) acetohydrazide researchgate.net
3-bromobenzaldehydeN'-(3-bromobenzylidene)-2-(2-(tetradecylthio)-1H-benzo[d]imidazol-1-yl) acetohydrazide researchgate.net
3-hydroxybenzaldehydeN'-(3-hydroxybenzylidene)-2-(2-(tetradecylthio)-1H-benzo[d]imidazol-1-yl) acetohydrazide researchgate.net
4-chlorobenzaldehydeN'-(4-chlorobenzylidene)-2-(2-(tetradecylthio)-1H-benzo[d]imidazol-1-yl) acetohydrazide researchgate.net
Thiosemicarbazide2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide mdpi.com

Synthesis of Substituted Phenyl and Aryl Analogues

The synthesis of analogues with various substituents on the 2-phenyl ring is readily achieved by selecting the appropriately substituted benzaldehyde as a starting material for the initial condensation reaction with o-phenylenediamine. connectjournals.compnu.ac.ir This approach allows for systematic variation of the electronic and steric properties of the 2-aryl group.

Both electron-donating and electron-withdrawing groups can be incorporated. For instance, benzaldehydes with dimethoxy, diethoxy, trimethoxy (electron-donating), and trifluoromethyl (electron-withdrawing) groups have been successfully condensed with substituted o-phenylenediamines to produce the corresponding 2-aryl-benzimidazole derivatives. nih.govnih.gov This strategy is fundamental in structure-activity relationship (SAR) studies, where the impact of different substituents on the molecule's properties is investigated.

Multistep Synthetic Sequences for Complex Derivatives

The creation of more complex and highly functionalized analogues of this compound often requires multistep synthetic pathways. These sequences may involve protection-deprotection steps, nucleophilic substitution reactions, reductions, and oxidations, culminating in the final benzimidazole formation.

For example, a synthetic scheme for novel bis-benzimidazoles begins with 5-chloro-2-nitroacetanilide. nih.gov This starting material undergoes nucleophilic substitution with N-substituted piperazines, followed by acidic deacetylation of the acetanilide (B955) group. The resulting nitroaniline derivative is then reduced to a diamine. This newly formed diamine intermediate can then be condensed with a substituted benzaldehyde in the presence of an oxidant to form the second benzimidazole ring, linking the two heterocyclic systems. nih.gov Another multistep approach involves the synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives where a key intermediate is first synthesized via nitro reduction, followed by reaction with isocyanates to create urea (B33335) derivatives or with carboxylic acids (using coupling agents like HATU) to form amide derivatives. nih.gov These elaborate sequences enable the construction of molecules with precisely placed functional groups and complex architectures.

Ring Annulation and Rearrangement Reactions

Ring annulation and rearrangement reactions of benzimidazole derivatives are pivotal in the synthesis of complex, fused heterocyclic systems, which are often endowed with significant biological and photophysical properties. While specific examples of ring annulation or rearrangement originating directly from this compound are not extensively documented in the reviewed literature, analogous transformations of structurally related benzimidazole derivatives provide significant insight into the potential reactivity of this scaffold. Intramolecular cyclization reactions, in particular, serve as a powerful tool for constructing polycyclic aromatic compounds containing the benzimidazole moiety.

A notable example of such a ring annulation is the synthesis of the benzo nih.govresearchgate.netimidazo[2,1-a]isoquinoline ring system. This transformation has been achieved starting from 2-(1H-Benzo[d]imidazol-2-yl)benzonitrile, a compound structurally analogous to the target aldehyde. The reaction proceeds via an intramolecular cyclization, showcasing a powerful method for creating fused heterocyclic structures.

In a typical procedure, the synthesis begins with the formation of the 2-(1H-benzo[d]imidazol-2-yl)benzonitrile intermediate from the condensation of o-phenylenediamine and o-cyanobenzaldehyde. Following the formation of this intermediate, the subsequent ring annulation is achieved through N-alkylation and a subsequent intramolecular cyclization. This tandem, one-pot protocol allows for the efficient construction of the tetracyclic benzo nih.govresearchgate.netimidazo[2,1-a]isoquinoline core. The reaction is initiated by the addition of an alkylating agent, such as an alpha-bromo ester, to the benzimidazole nitrogen. The subsequent intramolecular attack of the resulting anion onto the nitrile group leads to the formation of the new six-membered ring, yielding the final fused product.

This methodology highlights the utility of the benzimidazole framework as a scaffold for building more complex molecular architectures. The aldehyde functionality in this compound would be expected to undergo similar intramolecular cyclizations, potentially through reactions like the Friedländer annulation or Pictet-Spengler type reactions, given the appropriate intramolecular reaction partner. These reactions would involve the aldehyde carbon as the electrophilic site for the ring-closing step. Although direct evidence for the target molecule is pending, the reactivity of analogous systems strongly supports its potential as a precursor for novel fused heterocyclic compounds.

The table below summarizes the results for the synthesis of benzo nih.govresearchgate.netimidazo[2,1-a]isoquinoline derivatives from the analogous benzonitrile (B105546) precursor, illustrating the scope and efficiency of this ring annulation strategy.

EntryStarting DiamineAlkylating AgentProductYield (%)
1o-PhenylenediamineEthyl 2-bromoacetateEthyl 6-aminobenzo nih.govresearchgate.netimidazo[2,1-a]isoquinoline-5-carboxylate75
24,5-Dimethyl-1,2-phenylenediamineEthyl 2-bromoacetateEthyl 6-amino-2,3-dimethylbenzo nih.govresearchgate.netimidazo[2,1-a]isoquinoline-5-carboxylate72
3o-Phenylenediamine2-Bromoacetophenone6-Amino-5-benzoylbenzo nih.govresearchgate.netimidazo[2,1-a]isoquinoline68
44,5-Dimethyl-1,2-phenylenediamine2-Bromoacetophenone6-Amino-5-benzoyl-2,3-dimethylbenzo nih.govresearchgate.netimidazo[2,1-a]isoquinoline65
5o-PhenylenediamineBromoacetonitrile6-Aminobenzo nih.govresearchgate.netimidazo[2,1-a]isoquinoline-5-carbonitrile78

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde is expected to show distinct signals corresponding to the aldehyde proton, the N-H proton of the imidazole (B134444) ring, and the eight aromatic protons distributed across the benzimidazole (B57391) and benzaldehyde (B42025) moieties.

The aldehyde proton (CHO) is anticipated to appear as a singlet in the highly deshielded region of the spectrum, typically around δ 9.5-10.5 ppm, due to the strong electron-withdrawing effect of the carbonyl oxygen. The benzimidazole N-H proton is also expected to be a broad singlet at a significantly downfield chemical shift, often above δ 12.0 ppm, a characteristic feature for such protons which are involved in tautomerism and intermolecular hydrogen bonding. rsc.org

The eight aromatic protons would reside in the typical aromatic region of δ 7.0-8.5 ppm. The protons on the benzaldehyde ring and the benzimidazole ring will exhibit complex splitting patterns (multiplets, doublets, triplets) due to spin-spin coupling with their neighbors. For instance, protons ortho to the aldehyde group would be shifted further downfield compared to the meta and para protons. Similarly, the protons on the benzene (B151609) ring portion of the benzimidazole system will show a characteristic symmetric pattern if unsubstituted. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
Aldehyde (-CHO)9.5 - 10.5Singlet (s)N/A
Imidazole N-H> 12.0Broad Singlet (br s)N/A
Aromatic Protons7.0 - 8.5Multiplets (m)7.0 - 8.5 (ortho), 1.5 - 2.5 (meta)

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the imine-like carbon of the imidazole ring, and the twelve aromatic carbons.

The aldehyde carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield, typically in the range of δ 190-195 ppm. mdpi.com The C2 carbon of the benzimidazole ring, which is bonded to two nitrogen atoms, is also characteristically downfield, expected around δ 150-155 ppm. nih.gov

The remaining twelve aromatic carbons, six from the benzaldehyde ring and six from the benzimidazole ring, will produce signals in the δ 110-145 ppm range. The exact chemical shifts are influenced by the substituent effects of the aldehyde and imidazole groups. Carbons directly attached to the nitrogen atoms or the aldehyde group (ipso-carbons) will have distinct chemical shifts compared to the others. Due to the rapid tautomerism of the N-H proton between the two nitrogen atoms in the benzimidazole ring, the C4/C7 and C5/C6 pairs of carbons often become chemically equivalent on the NMR timescale, leading to fewer signals than theoretically expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O)190 - 195
Benzimidazole C2 (N-C-N)150 - 155
Aromatic and Heterocyclic Carbons110 - 145

Advanced Two-Dimensional NMR Techniques for Structural Confirmation

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguous structural confirmation by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This H-H correlation experiment would confirm the connectivity of adjacent protons within the benzaldehyde and benzimidazole aromatic rings. Cross-peaks would appear between protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of the spin systems in each ring. ugm.ac.id

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal for all the C-H bonds in the aromatic rings. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons. It provides the key to connecting the different fragments of the molecule. For instance, HMBC would show a correlation between the aldehyde proton and the C2 carbon of the benzimidazole ring, confirming the link between the two main structural moieties. Correlations from the N-H proton to the C2, C4, and C7a carbons would solidify the structure of the benzimidazole core. ugm.ac.id

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy probes the functional groups and bond vibrations within a molecule, providing complementary information to NMR.

Characteristic Functional Group Vibrations (e.g., NH, C=N, C=O)

The IR and Raman spectra of this compound would be dominated by the characteristic absorption bands of its key functional groups.

N-H Stretch: A broad absorption band is expected in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring. The broadness is a result of intermolecular hydrogen bonding.

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl (C=O) stretching vibration is expected to appear in the range of 1690-1715 cm⁻¹. The conjugation with the aromatic ring typically lowers this frequency from that of a simple aliphatic aldehyde. mdpi.com

C=N Stretch: The C=N stretching vibration of the imidazole ring is expected to produce a medium to strong intensity band around 1590-1620 cm⁻¹. mdpi.com

Analysis of Bond Stretches and Bends in Aromatic and Heterocyclic Systems

Beyond the primary functional groups, the spectra would contain a fingerprint region rich with information about the aromatic and heterocyclic rings.

Aromatic C-H Stretch: Sharp, medium-intensity bands typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations within the benzene and benzimidazole rings.

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations appear in the 690-900 cm⁻¹ region. The specific pattern of these bands can provide information about the substitution pattern on the aromatic rings.

Raman spectroscopy would provide complementary data, with non-polar bonds like C=C often showing stronger signals than in IR, aiding in the complete vibrational assignment of the aromatic systems. scispace.com

Mass Spectrometry Techniques

Mass spectrometry serves as a pivotal analytical technique for the determination of the molecular weight and structural elucidation of this compound. While specific experimental mass spectra for this compound are not extensively detailed in publicly available literature, the application of various mass spectrometry techniques is standard for the characterization of benzimidazole derivatives.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is crucial for determining the precise elemental composition of a molecule. For this compound, with a molecular formula of C₁₄H₁₀N₂O, the expected exact mass can be calculated. This technique would allow for the unambiguous confirmation of its elemental formula by providing a highly accurate mass-to-charge ratio (m/z), distinguishing it from other compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a powerful method for the separation, detection, and identification of components within a mixture. In the context of synthesizing or analyzing this compound, LC-MS would be employed to ascertain its purity. The liquid chromatography component separates the target compound from any starting materials, byproducts, or impurities, while the mass spectrometer provides mass information for each separated component, confirming the identity of the desired product peak. This technique is widely used for the analysis of various benzimidazole and benzodiazepine (B76468) derivatives. acs.orgnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique commonly coupled with mass spectrometry, particularly suitable for polar molecules like benzimidazoles. For this compound, ESI-MS would typically produce a protonated molecule, [M+H]⁺. This technique is noted for its sensitivity and its ability to generate intact molecular ions with minimal fragmentation, which is advantageous for determining the molecular weight of the compound. Sequential product ion fragmentation experiments (MSn) can be performed to elucidate degradation pathways. nih.gov

TechniqueExpected IonInformation Provided
HRMS [M+H]⁺ or M⁺Exact mass and elemental composition
LC-MS [M+H]⁺Purity and molecular weight confirmation
ESI-MS [M+H]⁺Molecular weight of the intact molecule

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of benzimidazole derivatives are of significant interest due to their potential applications in various fields, including as fluorescent probes and in materials science.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to be characterized by absorptions in the ultraviolet region, typical for the benzimidazole scaffold. These absorptions are attributed to π → π* electronic transitions within the conjugated aromatic system. The benzimidazole moiety itself has characteristic absorption bands, and the presence of the benzaldehyde group, a chromophore, will influence the position and intensity of these bands. For comparison, imidazole exhibits a characteristic absorption peak around 209 nm, which is assigned to a π → π* electron transition of the C=N bond in the heterocyclic ring. mdpi.com In related benzimidazole derivatives, absorption maxima are observed in the UV region, and the specific wavelengths and molar absorptivities are dependent on the substituents and the solvent used. researchgate.netresearchgate.net

Fluorescence and Luminescence Properties

Many benzimidazole derivatives are known to be fluorescent. The fluorescence properties, including the emission wavelength, quantum yield, and Stokes shift, are highly sensitive to the molecular structure and the surrounding environment. For instance, 2-(2-hydroxyaryl)-1H-benzimidazole derivatives are known to exhibit fluorescence with large Stokes shifts due to excited-state intramolecular proton transfer (ESIPT). researchgate.net While this compound lacks the hydroxyl group necessary for ESIPT, it is anticipated to display fluorescence owing to its conjugated π-system. The emission characteristics would be influenced by the nature of the solvent and the electronic properties of the benzaldehyde substituent. Related 2-arylbenzimidazole compounds are known to absorb in the ultraviolet region and exhibit fluorescence. schenautomacao.com.br For example, a similar compound, 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde, is noted to be a fluorescent dye with a large Stokes' shift and a high fluorescence quantum yield. nih.gov

PropertyGeneral Observations for Benzimidazole Derivatives
UV-Vis Absorption Strong absorptions in the UV region due to π → π* transitions.
Fluorescence Often fluorescent, with emission properties dependent on substitution and solvent.
Stokes Shift Can be large, especially in derivatives capable of ESIPT.

Crystallographic Analysis

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. For benzimidazole derivatives, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical and physical properties.

Table 2: Representative Crystallographic Data for a Related Benzimidazole Derivative

Parameter1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.9124(8)
b (Å)15.082(3)
c (Å)15.407(3)
β (°)91.784(4)
V (ų)908.7(3)
Z4

Source: Crystal Structure of 1-(Propa-1,2-dienyl)-1H-benzo(d)imidazole-2-carbaldehyde nih.gov

Tautomerism is a common phenomenon in N-heterocyclic compounds like benzimidazoles, where a proton can migrate between two different positions. For This compound , the potential for tautomerism exists due to the presence of the imidazole NH proton. The equilibrium between the tautomeric forms can be influenced by the solvent, temperature, and the electronic nature of the substituents.

In the solid state, X-ray diffraction can often identify the predominant tautomeric form. For instance, in the solid-state analysis of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate, only one tautomer was confirmed by XRD analysis, although tautomeric exchange was observed in solution mdpi.comresearchgate.net.

In solution, NMR spectroscopy is a powerful tool to study tautomeric equilibria. The chemical shifts of the protons and carbons in the benzimidazole ring can provide information about the position of the mobile proton. In some cases, distinct signals for both tautomers can be observed at low temperatures, allowing for the determination of their relative populations. For many benzimidazole derivatives, a rapid tautomeric exchange at room temperature leads to averaged NMR signals nih.gov.

A detailed analysis of the tautomeric forms of This compound would require specific spectroscopic and crystallographic studies on this compound, which are not currently available in the surveyed literature.

Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory has become a principal method for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. DFT calculations have been extensively applied to benzimidazole (B57391) derivatives to elucidate their structural and electronic characteristics.

The geometry of a molecule, defined by its bond lengths, bond angles, and dihedral angles, is fundamental to its chemical behavior. DFT calculations are widely used to determine the most stable (optimized) geometry of a molecule. For 2-aryl substituted benzimidazoles, a key structural feature is the dihedral angle between the benzimidazole ring system and the appended aryl group.

Computational studies on various 2-aryl-benzimidazoles consistently indicate a non-planar conformation. For instance, in a study of 2-(pyren-1-yl)-1H-benzimidazole, the dihedral angle between the pyrene (B120774) and benzimidazole rings was calculated to be 42.08(5)°. Similarly, for 2-(1-(3'-phthalide-yl)-1H-benzoimidazol-2-yl)benzoic acid, the benzimidazole ring is nearly perpendicular to the phthalazine (B143731) ring system, with a dihedral angle of 88.4(5)°. researchgate.net This twisting is a result of steric hindrance between the hydrogen atoms on the adjacent rings, which prevents a coplanar arrangement. It is therefore anticipated that 2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde also adopts a non-planar conformation, with a significant dihedral angle between the benzimidazole and benzaldehyde (B42025) rings.

BondTypical Calculated Bond Length (Å)
N1-C21.385
C2-N31.315
N1-C7a1.390
N3-C3a1.395
C3a-C41.400
C4-C51.390
C5-C61.400
C6-C71.390
C7-C7a1.400
C3a-C7a1.405

This table presents typical DFT-calculated bond lengths for a benzimidazole core based on published data for related compounds.

The electronic properties of a molecule are dictated by the arrangement and energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species that is more easily polarized. irjweb.com

For benzimidazole derivatives, the HOMO-LUMO gap is influenced by the nature of the substituents. Theoretical studies on N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine have reported a HOMO-LUMO energy gap of 4.4871 eV. irjweb.com Another study on 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole calculated the HOMO-LUMO energy gap to be 4.9266 eV. nih.gov Based on these findings for structurally similar compounds, it is expected that this compound will possess a HOMO-LUMO energy gap in a comparable range, indicative of a stable molecule. The presence of the electron-withdrawing benzaldehyde group is likely to influence the precise value of this gap.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine-6.2967-1.80964.4871
Benomyl--5.039
6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole--4.9266

This table presents calculated HOMO-LUMO energy gaps for related benzimidazole derivatives.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the chemical reactivity and stability of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ) : Measures the ability of a molecule to attract electrons.

Chemical Hardness (η) : Corresponds to the resistance to a change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of chemical hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω) : Represents the ability of a molecule to accept electrons.

DFT calculations on a series of 1,2-disubstituted benzimidazoles have provided a range of values for these descriptors. For these compounds, the chemical hardness (η) was found to be in the range of 1.76 to 2.21 eV, while the electrophilicity index (ω) ranged from 1.51 to 2.45 eV. These values suggest that benzimidazole derivatives are generally stable molecules with a moderate tendency to act as electrophiles.

DescriptorDefinitionTypical Range for Benzimidazoles
Ionization Potential (I)-EHOMO5.8 - 6.5 eV
Electron Affinity (A)-ELUMO1.3 - 2.0 eV
Electronegativity (χ)(I + A) / 23.6 - 4.2 eV
Chemical Hardness (η)(I - A) / 21.7 - 2.2 eV
Chemical Softness (S)1 / (2η)0.22 - 0.28 eV-1
Electrophilicity Index (ω)χ2 / (2η)1.5 - 2.5 eV

This table provides definitions and typical calculated ranges of global reactivity descriptors for 1,2-disubstituted benzimidazole derivatives.

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, such as charge delocalization and hyperconjugation. malayajournal.org It provides a detailed picture of the electron density distribution in a molecule by analyzing the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization.

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interactions. nih.gov In an MESP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.

For benzimidazole derivatives, MESP maps generally show the most negative potential localized on the nitrogen atoms of the imidazole (B134444) ring due to their lone pairs of electrons. nih.gov In the case of this compound, the oxygen atom of the carbonyl group in the benzaldehyde substituent will also be a region of high negative potential. Conversely, the hydrogen atom attached to the nitrogen of the imidazole ring and the hydrogen atom of the aldehyde group are expected to be regions of positive potential. These features suggest that the nitrogen and oxygen atoms are the primary sites for electrophilic attack, while the N-H and C-H (aldehyde) protons are susceptible to nucleophilic attack.

Prediction and Analysis of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties of molecules, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and bonding.

Theoretical calculations of the vibrational frequencies of benzimidazole derivatives have been shown to be in good agreement with experimental FT-IR spectra. researchgate.net For this compound, the calculated IR spectrum is expected to show characteristic vibrational modes for the benzimidazole and benzaldehyde moieties. Key predicted vibrational frequencies would include:

N-H stretching: A band in the region of 3400-3200 cm-1.

C=O stretching (aldehyde): A strong band around 1700 cm-1. mdpi.com

C=N stretching (imidazole): A band in the region of 1620-1580 cm-1.

Aromatic C-H stretching: Bands above 3000 cm-1.

Aromatic C=C stretching: Bands in the 1600-1450 cm-1 region. mdpi.com

Similarly, DFT calculations can be used to predict the 1H and 13C NMR chemical shifts. nih.gov For 2-phenylbenzimidazole, a close analog, the proton of the N-H group is typically observed as a broad singlet at around 12.98 ppm in DMSO-d6. chemicalbook.com The aromatic protons of the benzimidazole and phenyl rings are expected to appear in the range of 7.2 to 8.3 ppm. chemicalbook.com The aldehyde proton of the benzaldehyde group would give a characteristic singlet further downfield, typically above 9.5 ppm. In the 13C NMR spectrum, the carbonyl carbon of the aldehyde would be the most deshielded, appearing around 192 ppm. The carbon of the C=N bond in the imidazole ring is also expected to have a characteristic chemical shift.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically for the compound “this compound” corresponding to the requested outline could not be located. The existing research focuses on various other derivatives of benzimidazole and related compounds. Therefore, providing scientifically accurate, detailed findings and data tables for the specified subsections for this exact molecule is not possible at this time.

Molecular Dynamics and Simulation Studies

Adsorption Behavior on Material Surfaces (e.g., Metal Oxides like TiO2)

Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding the adsorption mechanisms of benzimidazole derivatives on various material surfaces. This knowledge is fundamental for applications in catalysis, sensor technology, and corrosion inhibition.

While direct studies on this compound are not extensively detailed, research on analogous structures provides a strong predictive framework for its behavior. Benzimidazole derivatives are known to adsorb onto metal surfaces, a property attributed to the presence of heteroatoms (nitrogen) and π-electrons from the aromatic rings, which facilitate strong interactions. researchgate.net This adsorption can form a protective layer, inhibiting corrosion on metals like steel and copper. researchgate.netnih.gov The adsorption process for these compounds often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the material's surface. researchgate.net

Investigations into the interaction of benzimidazole derivatives with metal oxides, such as titanium dioxide (TiO2), have revealed significant electronic and photophysical effects. For instance, the binding of 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)-4-(trifluoromethyl)phenol with different phases of TiO2 nanoparticles demonstrated phase-specific fluorescence enhancement. researchgate.net The interaction with the rutile phase of TiO2 led to an increase in fluorescence, a surprising result attributed to the lowering of the molecule's frontier orbital energy levels. researchgate.net Conversely, interactions with the anatase phase resulted in fluorescence quenching. researchgate.net Such studies highlight the potential for creating novel composite materials for optical and electronic applications. Computational models suggest that the interaction between similar heterocyclic compounds and TiO2 can occur through the nitrogen atoms of the imidazole ring, forming bonds (e.g., ≥N–Ti) with the metal oxide surface. nih.gov

Table 1: Summary of Theoretical Investigations on the Adsorption of Benzimidazole Derivatives on Various Surfaces
Benzimidazole DerivativeSurface MaterialPrimary FindingTheoretical Method/ModelReference
2-substituted benzimidazolesSteelAdsorption is facilitated by heteroatoms and π-electrons, preventing corrosion.Langmuir Isotherm researchgate.net
Benzimidazole analogsCopperParallel adsorption onto the copper surface leads to optimal inhibition effects.DFT, Molecular Dynamics nih.gov
2-(1-phenyl-1H-benzo[d]imidazol-2-yl)-4-(trifluoromethyl)phenolTiO2 (Rutile & Anatase)Phase-dependent interaction: fluorescence enhancement on rutile phase, quenching on anatase.Emission Spectroscopy, HOMO-LUMO analysis researchgate.net
General BenzimidazolesTiO2 P25-NPsThe H2O2/TiO2 system serves as an effective catalyst for the synthesis of benzimidazole derivatives.Catalytic Synthesis Studies earthlinepublishers.com

Theoretical Investigations of Intermolecular Interactions (e.g., Host-Guest Systems, Biomolecular Binding Modes)

Theoretical models are essential for predicting and analyzing the non-covalent interactions that govern the formation of complex molecular assemblies, such as host-guest systems and the binding of molecules to biological targets.

Host-Guest Systems:

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. mdpi.com This can dramatically alter the guest's properties, such as solubility and stability. nih.gov Benzimidazole derivatives have been studied as guests for macrocyclic hosts like cucurbit[n]urils. rsc.org

A study on the interaction between tetramethyl cucurbit nih.govuril (TMeQ nih.gov) as the host and various 2-heterocyclic substituted benzimidazoles as guests confirmed the formation of stable 1:1 inclusion complexes. rsc.org Theoretical and experimental data indicated that the primary driving forces for complex formation were hydrogen bonding and ion-dipole interactions between the guest molecule and the hydrophilic portals of the cucurbituril (B1219460) host. rsc.org Such encapsulation can enhance the fluorescence and solubility of the benzimidazole guest, suggesting applications in drug delivery and sensor development. rsc.org

Biomolecular Binding Modes:

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a molecule when it interacts with a biological target, such as a protein or DNA. researchgate.netmdpi.com Numerous studies have investigated the binding modes of benzimidazole derivatives with various biomolecular targets, confirming their diverse pharmacological potential.

These studies reveal that the benzimidazole scaffold can form key interactions within the active sites of enzymes. Common interactions include:

Hydrogen Bonding: The nitrogen atoms in the imidazole ring act as hydrogen bond acceptors or donors.

π-π Stacking: The aromatic rings of the benzimidazole structure interact with aromatic amino acid residues like tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp). mdpi.com

Hydrophobic Interactions: The nonpolar regions of the molecule interact with hydrophobic pockets in the target protein.

For example, docking studies of benzimidazole-based compounds have shown potent inhibitory potential against enzymes implicated in Alzheimer's disease by forming key pi-stacking interactions. mdpi.com Other studies have demonstrated that derivatives can bind to the active site of cyclin-dependent kinase-8, a target for cancer therapy. researchgate.net Furthermore, computational analyses have elucidated the intercalative binding of certain bis(benzimidazole) derivatives with CT-DNA, indicating potential applications as DNA-targeting agents. researchgate.net

Table 2: Selected Theoretical Studies on Biomolecular Interactions of Benzimidazole Derivatives
Derivative ClassBiomolecular TargetPredicted Binding Mode/Key InteractionsPotential ApplicationReference
2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamidesCyclin-dependent kinase-8 (CDK8)Significant interactions within the active site.Anticancer (Colon) researchgate.net
2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazoleCT-DNABinding via intercalation.DNA-interactive agent researchgate.net
Benzimidazole-based substituted benzaldehydesAcetylcholinesterase (AChE)Pi-stacking interactions with key residues (e.g., Tyr334).Alzheimer's Disease mdpi.com
4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehydeConcanavalin AHigh binding affinity in the active site involving residues like LYS116.Bioimaging Probe nih.gov
Substituted benzo[d]imidazol-1-yl)methyl)benzimidamidesAdenylosuccinate lyase (ADSL) of P. falciparumBinding energies ranging from -6.85 to -8.75 kcal/mol.Antimalarial semanticscholar.org

Applications in Advanced Chemical Systems

Chemosensing and Molecular Recognition Systems

The benzimidazole (B57391) moiety is a prominent fluorophore and a versatile binding unit, making its derivatives, including 2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde, excellent candidates for the design of chemosensors. These sensors are capable of detecting and quantifying various ions and analytes through observable changes in their optical properties.

Design Principles of Benzimidazole-Based Chemosensors

The design of chemosensors based on the benzimidazole scaffold, such as derivatives of this compound, hinges on the integration of a recognition unit (receptor) and a signaling unit (fluorophore). The benzimidazole ring itself can serve as both a part of the signaling unit and the ion recognition site. The aldehyde group in this compound offers a convenient point for chemical modification, allowing for the attachment of various receptor groups to achieve selectivity for specific analytes.

Key design principles include:

Receptor Design: The choice of the receptor is crucial for selective binding to the target analyte. For metal ion sensing, common receptors include moieties with nitrogen, oxygen, or sulfur donor atoms that can coordinate with the metal ion. The imine nitrogen of the benzimidazole ring and the nitrogen atoms of appended side chains can act as effective coordination sites.

Fluorophore Engineering: The benzimidazole core provides the fundamental fluorescent properties. Modifications to the benzimidazole structure or the introduction of other fluorophores can tune the emission wavelength and quantum yield.

Signaling Mechanism: The interaction between the receptor and the analyte must induce a measurable change in the optical properties of the signaling unit. Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

Mechanisms of Selective Ion and Analyte Recognition

Derivatives of this compound have been shown to selectively recognize a variety of ions, including Cu²⁺, Zn²⁺, and Fe³⁺, as well as other analytes. The mechanism of recognition is typically based on the coordination of the analyte with specific binding sites within the chemosensor molecule.

Recognition of Cu²⁺: The selective detection of Cu²⁺ is often achieved through a chelation mechanism involving the nitrogen atoms of the benzimidazole ring and other donor atoms in the receptor moiety. This coordination can lead to fluorescence quenching due to the paramagnetic nature of the Cu²⁺ ion, which promotes non-radiative decay pathways.

Recognition of Zn²⁺: Benzimidazole-based probes are particularly effective for the detection of Zn²⁺. The binding of Zn²⁺, a diamagnetic ion, often leads to an enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). researchgate.net This occurs because the coordination with Zn²⁺ restricts the intramolecular rotation and vibration of the sensor molecule, thus reducing non-radiative decay and increasing the fluorescence quantum yield. researchgate.netnih.gov For instance, a fluorescent probe based on 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol demonstrated a significant fluorescence enhancement upon complexation with Zn²⁺. nih.gov

Recognition of Fe³⁺: The detection of Fe³⁺ by benzimidazole derivatives can proceed through either fluorescence quenching or a colorimetric response. A benzimidazole-based chemosensor was developed for the colorimetric detection of both Fe²⁺ and Fe³⁺, exhibiting a distinct color change from colorless to dark green. researchgate.net

Recognition of Carbonate: While specific examples for carbonate sensing with this exact compound are less common, the general principle would involve the formation of hydrogen bonds between the N-H protons of the benzimidazole and the carbonate anion, leading to a change in the electronic properties and a corresponding optical response.

The selectivity of these sensors is a critical parameter, and it is determined by the specific geometry and electronic properties of the binding pocket, which are tailored to the size, charge, and coordination preferences of the target ion.

Fluorescence Quenching and Colorimetric Sensing Modalities

Fluorescence Quenching: This is a common sensing modality where the fluorescence intensity of the chemosensor decreases upon binding to the analyte. This is particularly prevalent in the detection of paramagnetic metal ions like Cu²⁺ and Fe³⁺. The quenching mechanism often involves energy or electron transfer from the excited fluorophore to the metal ion.

Colorimetric Sensing: This method relies on a change in the absorption spectrum of the chemosensor in the visible region upon interaction with the analyte, resulting in a color change that can be observed with the naked eye. This provides a simple and direct method for qualitative or semi-quantitative analysis. For example, a benzimidazole-based sensor showed a clear color change in the presence of Fe²⁺/³⁺, making it useful for practical applications. researchgate.net

Below is a table summarizing the sensing modalities for different ions using benzimidazole-based chemosensors.

AnalyteSensing ModalityObservable Change
Cu²⁺Fluorescence QuenchingDecrease in fluorescence intensity
Zn²⁺Fluorescence Enhancement (CHEF)Increase in fluorescence intensity
Fe³⁺/Fe²⁺ColorimetricColor change (e.g., colorless to dark green)
Fe³⁺/Fe²⁺Fluorescence QuenchingDecrease in fluorescence intensity

Performance Evaluation of Ratiometric Fluorescent Probes

Ratiometric fluorescent probes offer a significant advantage over intensity-based probes as they can provide more accurate and reliable measurements by correcting for variations in probe concentration, excitation intensity, and environmental factors. These probes exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon binding to the analyte.

A rationally designed ratiometric fluorescent probe, 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, demonstrated a large hypsochromic shift (a shift to a shorter wavelength) of 125 nm in its emission spectrum upon reaction with cysteine or homocysteine. acs.org This significant shift allows for the quantitative detection of these analytes by measuring the ratio of the fluorescence intensities at the two emission maxima. acs.org

The performance of a ratiometric probe is evaluated based on several key parameters:

Selectivity: The ability to respond to a specific analyte in the presence of other potentially interfering species.

Sensitivity: The lowest concentration of the analyte that can be reliably detected (limit of detection, LOD).

Dynamic Range: The concentration range over which the probe provides a measurable response.

Response Time: The time required for the probe to reach a stable signal after the addition of the analyte.

Photostability: The ability of the probe to resist photodegradation under illumination.

Catalytic Applications

The ability of the benzimidazole nucleus to coordinate with metal ions makes this compound and its derivatives valuable ligands in the field of catalysis. When complexed with transition metals, these ligands can form highly efficient and selective catalysts for a variety of organic transformations.

Metal-Ligand Complex Catalysis in Organic Transformations

Metal complexes incorporating ligands derived from this compound, particularly Schiff base ligands formed by the condensation of the aldehyde group with various amines, have demonstrated significant catalytic activity. These complexes are used in a range of organic reactions.

Schiff base metal complexes are known to be effective catalysts in reactions such as:

Oxidation Reactions: They can catalyze the oxidation of alcohols, olefins, and other organic substrates.

Reduction Reactions: These complexes can also be employed in the reduction of various functional groups.

Coupling Reactions: They have been used as catalysts in C-C and C-N bond-forming reactions.

Polymerization Reactions: Certain metal complexes of benzimidazole derivatives have shown activity as catalysts in polymerization processes. nih.gov

For instance, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole, a related compound, are noted for their catalytic activity in various organic transformations and polymerization reactions. nih.govnih.gov The catalytic efficacy of these complexes is influenced by the nature of the metal center, the coordination geometry, and the electronic properties of the ligand.

The following table provides examples of organic transformations catalyzed by metal complexes with benzimidazole-derived ligands.

MetalLigand TypeOrganic Transformation
Copper(II)Schiff BaseCatalytic oxidation
Nickel(II)Benzimidazole derivativePolymerization
Zinc(II)Benzimidazole derivativeVarious organic syntheses
Cobalt(II)Schiff BaseOxidation reactions

The versatility of this compound as a precursor for ligands allows for the fine-tuning of the catalyst's properties to achieve high efficiency and selectivity in a wide array of organic reactions.

Heterogeneous Catalysis Utilizing Benzimidazole-Functionalized Materials

Benzimidazole derivatives are increasingly being incorporated into heterogeneous catalysts due to their ability to coordinate with metal centers and their robust chemical nature. While direct studies on materials functionalized specifically with this compound are not extensively documented, the broader class of benzimidazole-functionalized materials provides a strong indication of its potential. These materials are often employed in the synthesis of various organic compounds.

For instance, porous organic polymers (POPs) functionalized with imidazole-based ionic liquids have been successfully used as reusable acid catalysts for the synthesis of benzimidazole derivatives from aromatic aldehydes and o-phenylenediamine (B120857), achieving good yields. rsc.org Similarly, nano montmorillonite (B579905) clay has been demonstrated as an efficient heterogeneous catalyst for the condensation of o-phenylenediamine with various aromatic aldehydes to produce 2-aryl-1H-benzo[d]imidazoles under mild conditions. pnu.ac.ir These examples highlight the potential for immobilizing this compound onto solid supports to create novel heterogeneous catalysts. The benzimidazole unit can act as a ligand to anchor catalytically active metal species, while the benzaldehyde (B42025) group could be utilized for covalent attachment to the support or for further functionalization.

Table 1: Examples of Heterogeneous Catalysts for Benzimidazole Synthesis

CatalystReactantsProductKey Features
Imidazole (B134444) ionic liquid functionalized POPsAromatic aldehydes and o-phenylene diamineBenzimidazole derivativesReusable acid catalyst, good yields (87–91%). rsc.org
Nano montmorillonite clayAromatic aldehydes and o-phenylenediamine2-aryl-1H-benzo[d]imidazoleMild reaction conditions, high catalytic activity. pnu.ac.ir
Magnetic nanophotocatalyst WO3ZnO/Fe3O4Not specifiedBenzimidazole derivativesPhotocatalytic synthesis. orientjchem.org

Materials Science Applications

The electronic and photophysical properties of the benzimidazole core make it a valuable component in the design of advanced materials for various applications in materials science.

Development of Optoelectronic Materials

Benzimidazole derivatives are recognized for their potential in optoelectronic devices due to their fluorescent and charge-transporting properties. The combination of a donor and an acceptor unit within a molecule, connected by a π-conjugated system, is a common strategy for creating materials with desirable optical properties.

Recent research has focused on donor-acceptor-donor (D-A-D) structures derived from 1H-benzo[d]imidazole for use as optical waveguides. uclm.es These materials exhibit luminescence and efficient light transport. uclm.es The this compound molecule itself contains both electron-donating (benzimidazole) and electron-accepting (benzaldehyde) characteristics, making it a candidate for intramolecular charge transfer (ICT) processes, which are fundamental to many optoelectronic applications. Studies on other benzaldehyde derivatives have shown that their spectral-luminescent properties are of significant interest for medical imaging and as fluorescent probes. rsc.orgresearchgate.net The synthesis of various 2-aryl-1H-benzo[d]imidazole derivatives has been shown to produce compounds with fluorescent properties, absorbing in the ultraviolet region. schenautomacao.com.br

Integration into Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for applications in optical communications, data storage, and signal processing. acs.org Organic molecules with large hyperpolarizabilities are of particular interest for NLO applications. acs.org Benzimidazole derivatives have been identified as promising candidates for NLO materials due to their extended π-electron systems and the potential for creating charge-transfer complexes. researchgate.net

Computational studies, such as those using density functional theory (DFT), have been employed to predict the NLO properties of various benzimidazole derivatives. acs.org These studies have shown that strategic substitution on the benzimidazole core can significantly enhance the NLO response. mdpi.com For instance, the introduction of donor and acceptor groups can lead to large second-order hyperpolarizabilities (β). acs.org While direct experimental data on the NLO properties of this compound are scarce, its molecular structure, featuring a potential donor-π-acceptor arrangement, suggests that it could exhibit significant NLO behavior. The benzimidazole ring can act as a π-bridge and an electron acceptor, while the benzaldehyde group also possesses electron-withdrawing characteristics.

Utilization in Conducting Polymers for Electrochemical Sensors

Conducting polymers are a class of materials that combine the electrical properties of metals with the processability of polymers. utq.edu.iq They are widely used in the development of electrochemical sensors due to their ability to be easily deposited on electrode surfaces and their sensitivity to various analytes. semi.ac.cn Benzimidazole-containing polymers have been explored for these applications. The nitrogen atoms in the benzimidazole ring can be protonated or deprotonated, leading to changes in the polymer's conductivity, which can be exploited for sensing. semi.ac.cn

Electrochemical sensors based on conducting polymers often rely on the immobilization of a recognition element, such as an enzyme, onto the polymer matrix. nih.gov The polymer serves to transduce the biological recognition event into a measurable electrical signal. nih.gov While specific conducting polymers derived from this compound have not been extensively reported, the presence of the polymerizable aldehyde group and the electroactive benzimidazole moiety makes it a promising monomer for the synthesis of novel conducting polymers for sensor applications. The resulting polymer could be used to detect various analytes through changes in its electrochemical properties.

Coordination Chemistry

The field of coordination chemistry benefits greatly from the versatile ligating ability of benzimidazole derivatives.

Ligand Design for Metal Complexation and Chelates

The nitrogen atoms of the imidazole ring in benzimidazole derivatives are excellent coordination sites for a wide range of metal ions. This has led to the extensive use of these compounds as ligands in the design of metal complexes and chelates with diverse applications, including catalysis and medicinal chemistry. nih.govjocpr.com

Derivatives of 2-substituted benzimidazoles have been used to synthesize novel monodentate and bidentate ligands that form stable complexes with transition metals such as Cu(II), Ni(II), and Zn(II). jocpr.comresearchgate.net The resulting metal complexes often exhibit specific geometries, such as tetrahedral or square planar, depending on the metal ion and the ligand structure. researchgate.net In the case of this compound, both the imine nitrogen of the benzimidazole ring and the oxygen atom of the aldehyde group can potentially coordinate with a metal center, allowing it to act as a bidentate chelating ligand. The formation of such chelates can enhance the stability of the metal complexes.

Table 2: Metal Complexes with Benzimidazole-Derived Ligands

LigandMetal Ion(s)Coordination ModeResulting Complex Geometry
2-(3′-(4″-sub-aryl)-1′-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazoleCu(II), Ni(II)MonodentateSquare planar (Cu), Tetrahedral (Ni). researchgate.net
2-(1H-benzimidazole-2-yl)-phenol derivativesCu(II), Zn(II), Ni(II), Ag(I)BidentateNot specified. nih.gov
2-(2′-quinolyl)benzimidazoleZn(II), Pb(II), Cu(II)BidentateDistorted tetrahedral (Zn), Trigonal bipyramidal (Cu). researchgate.net

Unveiling the Versatility of this compound in Advanced Chemical Systems

The multifaceted chemical compound this compound is a significant player in the advancement of coordination chemistry and synthetic organic chemistry. Its unique structural framework, featuring a benzimidazole ring appended to a benzaldehyde moiety, offers a versatile platform for the construction of complex molecular architectures, including intricate metal complexes and novel heterocyclic scaffolds.

The strategic placement of nitrogen atoms in the imidazole portion of the molecule, coupled with the reactive aldehyde group, makes this compound a valuable ligand and a sought-after precursor in various chemical transformations.

Investigation of Coordination Modes and Geometries in Metal Complexes

The benzimidazole nucleus within this compound provides excellent coordination sites for a variety of metal ions. The nitrogen atoms of the imidazole ring can act as effective donors, leading to the formation of stable metal complexes with diverse geometries. While specific crystal structure data for complexes of this compound are not extensively detailed in the public domain, the coordination behavior of analogous benzimidazole-containing ligands provides significant insights into its potential.

Research on related benzimidazole derivatives demonstrates a rich coordination chemistry. For instance, metal complexes of ligands incorporating the 2-(1H-benzo[d]imidazol-2-yl) moiety have been shown to adopt various coordination geometries, including distorted tetrahedral, trigonal bipyramidal, and pseudo-octahedral arrangements, depending on the metal center and other coordinating ligands. researchgate.net

The coordination can occur through the nitrogen atoms of the benzimidazole ring, and in the case of Schiff base derivatives of this compound, the imine nitrogen also participates in binding to the metal ion. This chelation effect typically results in enhanced stability of the resulting metal complexes. The versatility in coordination modes allows for the fine-tuning of the electronic and steric properties of the metal center, which is crucial for applications in catalysis and materials science.

Potential Coordination Geometries of Metal Complexes with Benzimidazole-Based Ligands
Metal IonCoordination GeometryLigand Type
Zn(II)Distorted Tetrahedral2-(1H-benzo[d]imidazol-2-yl)quinoline
Cu(II)Trigonal Bipyramidal2-(1H-benzo[d]imidazol-2-yl)quinoline
Ru(II)Pseudo-OctahedralDerivatized 2-(1H-benzo[d]imidazol-2-yl) ligands
Co(II)Tetrahedral1-benzyl-5-methyl-1H-imidazole

Synthetic Utility in Advanced Organic Precursors

Beyond its role in coordination chemistry, this compound serves as a valuable building block in organic synthesis, enabling the construction of more complex and functionally rich molecules.

Precursors for Complex Heterocyclic Scaffolds

The benzimidazole framework is a "privileged" structure in medicinal chemistry, appearing in a wide array of biologically active compounds. nih.gov Consequently, this compound is an attractive starting material for the synthesis of novel heterocyclic systems. The aldehyde functionality provides a reactive handle for a variety of chemical transformations, including condensation and cyclization reactions, to build fused heterocyclic rings.

For instance, benzimidazole derivatives are utilized in the synthesis of fused imidazo[2,1-b] researchgate.netnih.govthiazoles and other complex ring systems. researchgate.net The aldehyde group can react with various nucleophiles to initiate cyclization cascades, leading to the formation of polycyclic aromatic systems. While specific examples detailing the direct use of this compound in the synthesis of such fused systems are not extensively documented, the reactivity of the aldehyde group is well-established for constructing such scaffolds. researchgate.net

Intermediates in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. The aldehyde group of this compound makes it an ideal candidate for participation in various MCRs.

One notable application of aldehydes in MCRs is in the synthesis of imidazo[1,2-a]pyridines, a class of heterocyclic compounds with significant biological activities. researchgate.netlookchem.com In these reactions, an aldehyde, an aminopyridine, and an isocyanide react in a concerted fashion to generate the fused bicyclic system. The use of this compound in such reactions would directly incorporate the benzimidazole moiety into the final product, offering a straightforward route to novel and complex heterocyclic structures.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of benzimidazole (B57391) derivatives often involves harsh reaction conditions, hazardous solvents, and stoichiometric reagents, leading to significant environmental concerns. ijpdd.orgnih.gov Future research is increasingly focused on the development of novel and sustainable synthetic methodologies that are not only more environmentally benign but also offer higher efficiency and selectivity.

Green chemistry principles are at the forefront of this evolution, with several promising approaches being explored for the synthesis of 2-arylbenzimidazoles, which can be adapted for 2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde. These include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically reduce reaction times, often from hours to minutes, while improving product yields. nih.govmdpi.com The use of microwave assistance in a solvent-free setting or with green solvents like water or deep eutectic solvents further enhances the sustainability of the process. nih.gov

Catalytic Approaches: The use of heterogeneous nanocatalysts, such as those based on copper, zinc, or iron oxides, offers significant advantages, including high catalytic activity, ease of separation, and recyclability. semanticscholar.org These catalysts can facilitate the condensation reaction between o-phenylenediamine (B120857) and 2-formylbenzonitrile or related precursors under milder conditions.

Ultrasound-Promoted Synthesis: Sonication provides an energy-efficient method to promote chemical reactions, often leading to shorter reaction times and higher yields. This technique can be particularly effective for heterogeneous reactions.

Biocatalysis and Natural Catalysts: The exploration of enzymes or natural extracts, such as from papaya bark ash or onion, as catalysts presents a highly sustainable and biodegradable option for benzimidazole synthesis. acs.org

Continuous Flow Chemistry: Flow reactors offer precise control over reaction parameters, enhanced safety for handling hazardous intermediates, and straightforward scalability, making them ideal for the industrial production of benzimidazole derivatives. acs.orgresearchgate.net

A comparative overview of traditional versus emerging sustainable synthetic methods is presented in the table below.

FeatureTraditional SynthesisSustainable Synthesis
Energy Input High (prolonged heating)Lower (microwaves, ultrasound)
Reaction Time Hours to daysMinutes to hours
Solvents Often hazardous organic solventsGreen solvents (water, DES) or solvent-free
Catalysts Stoichiometric and often toxicRecyclable (nano)catalysts, biocatalysts
Waste Generation SignificantMinimized
Scalability Can be challengingAmenable to flow chemistry for easy scale-up

Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A thorough understanding of the structural, electronic, and dynamic properties of this compound is crucial for its rational application and the design of new derivatives. Future research will leverage a synergistic approach combining advanced spectroscopic techniques with sophisticated computational modeling to gain unprecedented insights into this molecule.

Advanced Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond standard 1H and 13C NMR, advanced techniques such as 15N NMR and solid-state NMR can provide detailed information about the tautomeric equilibrium and hydrogen bonding interactions within the benzimidazole ring system. mdpi.com Variable-temperature NMR studies can elucidate the dynamics of proton transfer.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for unambiguous molecular formula confirmation. Advanced fragmentation studies can help in the structural elucidation of reaction intermediates and products.

Vibrational Spectroscopy (FT-IR and Raman): While standard techniques, their application in conjunction with computational methods allows for a detailed assignment of vibrational modes, providing a deeper understanding of the molecular structure and bonding.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of the molecule in the solid state, providing invaluable data on bond lengths, bond angles, and intermolecular interactions.

Computational Techniques:

Density Functional Theory (DFT): DFT calculations are a powerful tool for optimizing the molecular geometry, predicting spectroscopic data (NMR chemical shifts, vibrational frequencies), and analyzing the electronic structure. researchgate.net Key parameters that can be computed include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding the molecule's reactivity and electronic properties.

Molecular Electrostatic Potential (MEP): MEP maps reveal the electron density distribution and can predict sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability.

The table below summarizes the key information that can be obtained from the integration of these advanced techniques.

TechniqueInformation Gained
Advanced NMR Tautomerism, hydrogen bonding, proton transfer dynamics
HRMS Unambiguous molecular formula, fragmentation pathways
DFT Calculations Optimized geometry, predicted spectroscopic data, electronic properties (HOMO-LUMO, MEP), reactivity
X-ray Crystallography Precise 3D structure, intermolecular interactions in the solid state

Computational Design and Prediction of Novel Analogues with Targeted Chemical Properties

The future of chemical research lies in the rational design of molecules with specific, predetermined properties. Computational chemistry offers a powerful toolkit to design and screen novel analogues of this compound in silico, thereby accelerating the discovery process and reducing experimental costs.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR):

QSAR and QSPR models establish a mathematical relationship between the structural features of a series of molecules and their biological activity or chemical properties, respectively. mdpi.comresearchgate.net For this compound, a QSPR model could be developed to predict properties such as solubility, reactivity, or photophysical characteristics of novel analogues. This would involve:

Generating a library of virtual analogues with diverse substituents on the benzimidazole and benzaldehyde (B42025) rings.

Calculating a range of molecular descriptors (e.g., electronic, steric, and topological) for each analogue.

Developing a statistical model that correlates these descriptors with the desired property.

Using the model to predict the properties of new, unsynthesized analogues.

Molecular Docking and Dynamics:

While often used in drug discovery, molecular docking and dynamics simulations can also be employed to predict how novel analogues might interact with other molecules or materials, for example, as ligands for metal complexes or as building blocks for supramolecular assemblies.

ADME/Tox Prediction:

For applications where biological interactions are relevant, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. mdpi.com These computational tools can help to identify potentially problematic analogues early in the design phase.

The table below outlines the key computational approaches for the design of novel analogues.

Computational ApproachApplication for Novel Analogues
QSAR/QSPR Prediction of chemical and physical properties (e.g., solubility, reactivity)
Molecular Docking Prediction of binding modes and affinities to target structures
Molecular Dynamics Simulation of the dynamic behavior and stability of molecular complexes
ADME/Tox Prediction In silico assessment of pharmacokinetic and toxicity profiles

Development of Multifunctional Chemical Systems and Smart Materials

The unique structural features of this compound, namely the electron-donating and accepting capabilities of the benzimidazole moiety and the reactive aldehyde group, make it an attractive building block for the development of multifunctional chemical systems and smart materials.

Chemical Sensors:

The benzimidazole scaffold is known for its ability to coordinate with metal ions and its pH-sensitive fluorescence. researchgate.net By incorporating this moiety, novel chemosensors can be designed. The aldehyde group can be further functionalized to introduce specific recognition sites for various analytes, leading to "turn-on" or "turn-off" fluorescent or colorimetric sensors for metal ions, anions, or biologically relevant molecules. mdpi.comrsc.org

Stimuli-Responsive Materials:

The development of "smart" materials that respond to external stimuli is a rapidly growing field. Benzimidazole derivatives have been incorporated into materials that exhibit:

Thermochromism: Changes in color in response to temperature variations. nih.gov

Photochromism: Reversible changes in color upon exposure to light.

pH-Responsiveness: Alterations in properties due to changes in acidity or basicity. nih.gov

The aldehyde functionality of this compound provides a convenient handle for polymerization or grafting onto polymer backbones to create such smart materials.

Organic Electronics:

Benzimidazole derivatives are being explored for their potential in organic light-emitting diodes (OLEDs) due to their electron-transporting properties and thermal stability. nbinno.comnih.gov The 2-arylbenzimidazole structure can serve as a core for designing new host materials for phosphorescent and thermally activated delayed fluorescence emitters.

The table below summarizes potential applications in this area.

Application AreaRole of this compound
Chemical Sensors Core scaffold for fluorescent and colorimetric probes
Smart Materials Building block for stimuli-responsive polymers
Organic Electronics Precursor for host materials in OLEDs

Scalable and Environmentally Benign Production Methods for Industrial Relevance

For any chemical compound to have a significant impact, its synthesis must be scalable, cost-effective, and environmentally sustainable. Future research will focus on translating the green synthetic methodologies developed at the lab scale to industrially relevant production processes.

Continuous Flow Chemistry:

As mentioned earlier, continuous flow reactors are a key enabling technology for the scalable and safe production of chemicals. acs.orgresearchgate.net They offer several advantages over traditional batch reactors, including:

Enhanced Heat and Mass Transfer: Leading to better reaction control and higher yields.

Improved Safety: Smaller reaction volumes minimize the risks associated with exothermic reactions or hazardous reagents.

Ease of Automation and Integration: Flow systems can be readily automated for continuous production and integrated with in-line purification and analysis.

Increased Space-Time Yield: A significantly higher amount of product can be produced per unit volume of the reactor over time.

Process Optimization:

Systematic process optimization will be crucial to identify the most efficient and sustainable manufacturing route. This involves:

Catalyst Selection and Optimization: Identifying the most active, stable, and cost-effective catalyst for the desired transformation.

Solvent Screening: Selecting the greenest solvent that provides optimal reaction performance.

Reaction Parameter Optimization: Fine-tuning temperature, pressure, flow rate, and stoichiometry to maximize yield and minimize waste.

The development of robust and scalable production methods will be essential for the commercial viability of this compound and its derivatives, enabling their use in the advanced applications outlined above.

Q & A

Q. What are the standard synthetic routes for 2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols. A common approach involves condensing 1H-benzo[d]imidazole-2-thiol with aromatic aldehydes under reflux conditions. For example, intermediate 2-hydrazinyl-1H-benzo[d]imidazole can be prepared by treating 1H-benzo[d]imidazole-2-thiol with hydrazine hydrate in methanol . Subsequent condensation with benzaldehyde derivatives in the presence of glacial acetic acid yields the target compound. Purity optimization requires chromatographic purification (e.g., silica gel column) and recrystallization using ethanol or dichloromethane. Characterization via elemental analysis (deviation < ±0.4%) and spectroscopic methods (IR, NMR) ensures structural fidelity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Key stretches include C=O (benzaldehyde) at ~1700 cm⁻¹ and N-H (imidazole) at ~3400 cm⁻¹ .
  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Aromatic protons from benzimidazole and benzaldehyde rings resonate between δ 7.2–8.5 ppm. ¹³C NMR confirms the aldehyde carbon at ~190 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks consistent with the molecular formula C₁₄H₁₀N₂O (e.g., m/z 231.09) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Yield optimization involves catalyst selection and solvent systems. For instance, using MnO₂ in dichloromethane at 50°C for 2 hours achieves ~85% yield . Alternative catalysts like Ru complexes under mild oxidative conditions (e.g., H₂O₂) may reduce side reactions. Solvent polarity impacts reaction kinetics: polar aprotic solvents (DMF) enhance nucleophilicity of intermediates, while ethanol facilitates imine formation .

Q. What strategies resolve contradictions in spectroscopic data for benzimidazole-aldehyde derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. For example, aldehyde proton shifts vary with solvent polarity (DMSO-d₆ vs. CDCl₃). To address this:
  • Perform variable-temperature NMR to detect tautomeric equilibria .
  • Compare experimental data with DFT-calculated spectra (B3LYP/6-31G* level) to validate assignments .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals .

Q. How does structural modification of this compound influence its biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing derivatives with substituents on the benzaldehyde ring (e.g., -NO₂, -OCH₃) and evaluating their bioactivity. For example:
  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (-Cl, -F) show enhanced activity against S. aureus (MIC = 2–8 µg/mL) due to improved membrane penetration .
  • Anticancer Activity : Substitutions at the benzimidazole N-position (e.g., -CH₂Ph) increase topoisomerase II inhibition (IC₅₀ = 1.2 µM) .
  • Assay Protocol : In vitro cytotoxicity via MTT assay (72-hour exposure, HeLa cells) .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of benzimidazole tautomerism in aldehyde reactivity using in-situ FTIR .
  • In Vivo Models : Evaluate pharmacokinetics (e.g., bioavailability, BBB penetration) of lead derivatives in rodent models .
  • Computational Design : Apply QSAR models to predict novel derivatives with dual antimicrobial/anticancer profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.